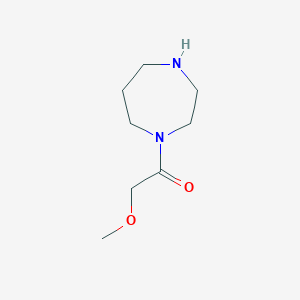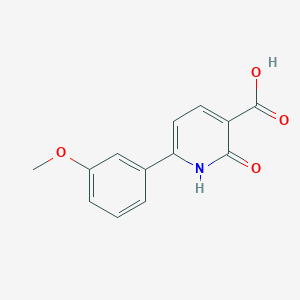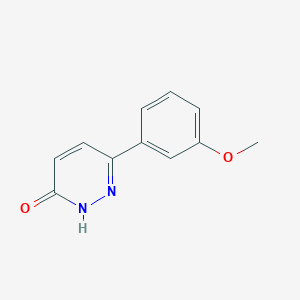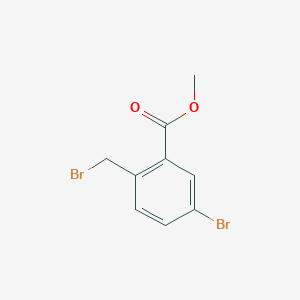
Methyl 5-bromo-2-(bromomethyl)benzoate
Übersicht
Beschreibung
Methyl 5-bromo-2-(bromomethyl)benzoate is a compound that is structurally related to various brominated aromatic compounds which have been the subject of numerous studies due to their interesting chemical properties and potential applications in pharmaceuticals, materials science, and organic synthesis. The compound itself is characterized by the presence of bromine atoms and a benzoate ester group, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves multi-step reactions with careful control of reaction conditions to achieve the desired selectivity and yields. For instance, the total synthesis of a complex brominated natural product was achieved starting from a brominated phenylmethanol derivative in five steps with an overall yield of 34% . Similarly, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a related compound, was performed using a condensation reaction starting from methyl 4-bromobenzoate . These studies highlight the importance of optimizing reaction conditions such as catalysts, condensing agents, and reaction times to improve yields in the synthesis of brominated benzoates.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, was determined and compared with another derivative, revealing the importance of hydrogen bonding and halogen interactions in the formation of two-dimensional architectures . Additionally, the X-ray analysis of various bromo- and bromomethyl-substituted benzenes has provided insights into the types of interactions, such as C–H···Br and C–Br···π, that can influence the packing and stability of these compounds .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in a variety of chemical reactions due to the presence of reactive bromine atoms. For instance, the bromination of thiazolidinedione derivatives has been optimized to achieve high yields under light-initiated conditions . The reactivity of brominated intermediates has also been demonstrated in the synthesis of triazoles, where azidomethyl-bromobenzofuran was used to prepare a series of novel compounds with potential antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine atoms can lead to strong intermolecular interactions, such as hydrogen bonds and halogen bonds, which can affect the compound's melting point, solubility, and crystal packing . Additionally, the electronic properties of these compounds, such as the HOMO-LUMO gap and natural bond orbitals, can be studied using quantum chemical calculations to predict their reactivity and stability .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of D-Forosamine
Methyl 5-bromo-2-(bromomethyl)benzoate plays a role in the synthesis of d-forosamine, a component of antibiotics like erythromycin. The process involves several steps, including debromination, debenzylation, and N-methylation, leading to the final product, methyl α-d-forosaminide (Baer & Hanna, 1981).
2. Metal-Mediated Reactions
This compound reacts with benzaldehyde and salicylaldehyde via Sn and Zn complexes under aqueous conditions to form α-methylene-γ-lactones in high yields. This demonstrates its utility in metal-mediated organic synthesis reactions (Drewes, Taylor, Ramesar, & Field, 1995).
3. Crystal Structure Analysis
The crystal structures of derivatives of this compound have been analyzed to understand their molecular interactions. These studies are crucial in material science and crystal engineering (Suchetan et al., 2016).
4. Synthesis Optimization
Research on optimizing the synthesis of methyl 4-(bromomethyl)benzoate, a closely related compound, has been conducted. This involves determining the best conditions for reaction, such as molar ratios and reaction time, to maximize yield (Yun-mei, 2012).
5. Hydrodehalogenation and Radical Cyclization Reactions
This compound is involved in hydrodehalogenation and radical cyclization reactions. These reactions are significant in organic chemistry for creating complex molecular structures (Vaillard, Postigo, & Rossi, 2004).
6. Development of Heteroditopic Ligands
This compound is used in the bromo- and chloro-methylation of salicylaldehydes, leading to the development of heteroditopic ligands for metal salt binding. This is significant in the field of coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).
7. Synthesis of Novel Compounds
The compound has been used in synthesizing various novel compounds, like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate in the total synthesis of bisbibenzyls, which exhibit diverse biological activities (Hong-xiang, 2012).
8. Cyclization Reactions in Organic Synthesis
It plays a role in cyclization reactions of benzoates to synthesize compounds like isocoumarins and α-pyrone, which are crucial in organic synthesis and pharmaceutical development (Liang, Xie, & Li, 2007).
9. Inhibitors of Human Mast Cell Tryptase
Derivatives of this compound have been used in creating inhibitors of human mast cell tryptase, significant in treating inflammatory diseases (Combrink et al., 1998).
10. Large-Scale Synthesis
This compound is involved in large-scale synthesis processes of pharmaceuticals like methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, showing its application in industrial chemistry (Kucerovy et al., 1997).
11. Photolysis Studies
Studies on the photolysis of this compound derivatives contribute to understanding reaction mechanisms and kinetics in organic chemistry (McClelland, Kanagasabapathy, & Steenken, 1990).
Safety and Hazards
“Methyl 5-bromo-2-(bromomethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Wirkmechanismus
Target of Action
Methyl 5-bromo-2-(bromomethyl)benzoate primarily targets the respiratory system , eyes , and skin . The compound interacts with these targets, leading to various physiological responses.
Mode of Action
It’s known that brominated compounds often participate inelectrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, or electron-seeking species, and forms a bond with an electron-rich site on the target molecule .
Biochemical Pathways
Brominated compounds like this one are often involved inSuzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds . The organoboron reagents used in this process are generally environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that the compound is a liquid at ambient temperature , which could influence its absorption and distribution in the body
Result of Action
It’s known that the compound is hazardous and can cause burns by all exposure routes . Ingestion can cause severe swelling and severe damage to the delicate tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility could increase with temperature, potentially leading to greater inhalation exposure . Additionally, the compound forms explosive mixtures with air on intense heating , indicating that it should be handled with care in environments with high temperatures or open flames.
Biochemische Analyse
Biochemical Properties
Methyl 5-bromo-2-(bromomethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect gene expression by acting as a transcriptional regulator, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. This inhibition can result in altered cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at temperatures between 2-8°C. Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy and potential formation of toxic by-products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have indicated that high doses of this compound can lead to oxidative stress and damage to vital organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. These metabolic transformations can affect the compound’s bioavailability and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine its localization and accumulation in specific organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins involved in cellular metabolism. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJBFVFEGZZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513209 | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79670-17-0 | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)
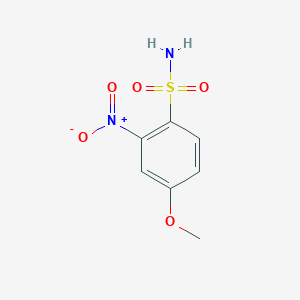

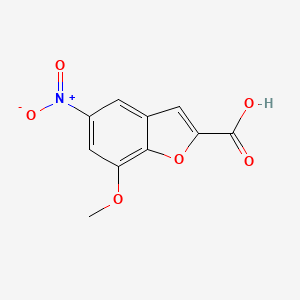
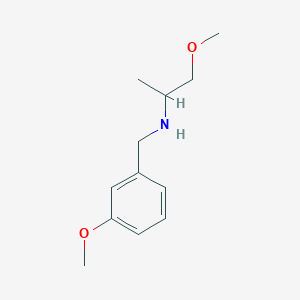
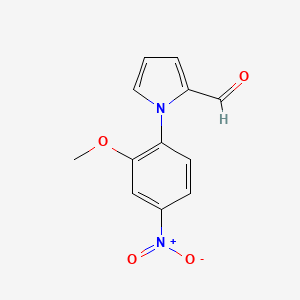
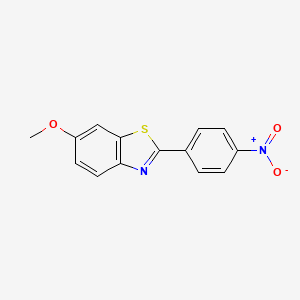

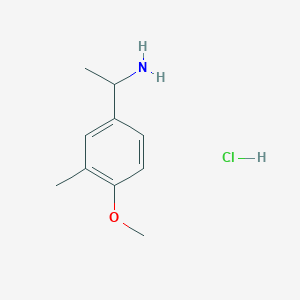
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
